molecular formula C18H22O3 B8678708 1,3-Bis(benzyloxy)-2-methylpropan-2-ol CAS No. 58020-98-7

1,3-Bis(benzyloxy)-2-methylpropan-2-ol

Cat. No.: B8678708
CAS No.: 58020-98-7
M. Wt: 286.4 g/mol
InChI Key: FECUUOZWYYXDCJ-UHFFFAOYSA-N
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Description

1,3-Bis(benzyloxy)-2-methylpropan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with two benzyloxy groups at the 1- and 3-positions and a methyl group at the 2-position. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.36 g/mol. Structurally, the compound combines hydrophobic benzyloxy moieties with a polar hydroxyl group, conferring unique physicochemical properties such as moderate lipophilicity (predicted logP ≈ 3.5–4.0) and solubility in organic solvents like dichloromethane or ethanol .

Properties

CAS No.

58020-98-7

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-methyl-1,3-bis(phenylmethoxy)propan-2-ol

InChI

InChI=1S/C18H22O3/c1-18(19,14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17/h2-11,19H,12-15H2,1H3

InChI Key

FECUUOZWYYXDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1,3-bis(benzyloxy)-2-methylpropan-2-ol, emphasizing differences in functional groups, physicochemical properties, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Applications Reference CAS/ID
This compound (Target) C₁₈H₂₂O₃ 286.36 2x benzyloxy, 1x hydroxyl, 1x methyl ~3.8* Antiviral intermediates Not explicitly provided
1,3-Bis(benzyloxy)-2-propanol C₁₇H₂₀O₃ 272.34 2x benzyloxy, 1x hydroxyl ~3.2 Precursor to 1,3-dibenzyloxyacetone 6972-79-8
2-(3-(Benzyloxy)phenyl)propan-2-ol C₁₆H₁₈O₂ 242.32 1x benzyloxy-phenyl, 1x hydroxyl ~2.9 High-yield synthetic intermediate 79678-38-9
(S)-3-(Benzyloxy)-2-methylpropan-1-ol C₁₁H₁₆O₂ 180.25 1x benzyloxy, 1x hydroxyl, 1x methyl ~2.1 Chiral building block 63930-46-1
1,3-Bis(aryloxy)propan-2-ol derivatives Variable 250–350 Aryloxy groups, hydroxyl 2.5–4.5 Antileishmanial agents Not specified
3-(Benzyloxy)-2,2-dimethylpropan-1-ol C₁₂H₁₈O₂ 194.27 1x benzyloxy, 2x methyl, 1x hydroxyl ~3.0 Hazardous material (skin/eye irritant) Not specified

*Predicted based on structural analogs.

Structural and Functional Differences

Benzyloxy vs. Aryloxy: Compounds with aryloxy groups (e.g., 1,3-bis(aryloxy)propan-2-ol derivatives) exhibit variable electronic and hydrophobic properties depending on the aryl substituent, influencing their antileishmanial activity .

Physicochemical Properties: Lipophilicity: The target compound’s logP (~3.8) is higher than non-methylated analogs (e.g., 1,3-bis(benzyloxy)-2-propanol, logP ~3.2), favoring membrane permeability but reducing aqueous solubility . Polarity: Derivatives with additional polar groups (e.g., 1-(benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol, logP ~4.5) exhibit enhanced lipophilicity, impacting bioavailability .

Synthetic Routes: Most analogs are synthesized via epichlorohydrin-phenol coupling, but yields vary. For example, 2-(3-(benzyloxy)phenyl)propan-2-ol achieves a 90% yield using optimized conditions , whereas 1,3-bis(aryloxy)propan-2-ol derivatives require tailored reaction parameters for different aryl groups .

Biological and Industrial Applications :

  • Antiviral vs. Antiparasitic : The target compound is specialized for antiviral intermediates, while 1,3-bis(aryloxy)propan-2-ol derivatives are optimized for antileishmanial activity .
  • Safety Profiles : Compounds like 3-(benzyloxy)-2,2-dimethylpropan-1-ol pose higher hazards (H315, H319, H335) due to reactive methyl and benzyloxy groups, necessitating stringent handling protocols .

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